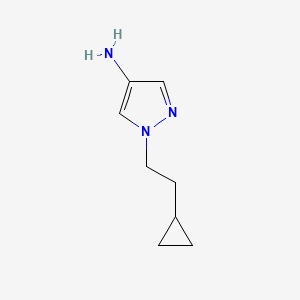

1-(2-cyclopropylethyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(2-cyclopropylethyl)pyrazol-4-amine |

InChI |

InChI=1S/C8H13N3/c9-8-5-10-11(6-8)4-3-7-1-2-7/h5-7H,1-4,9H2 |

InChI Key |

FCLBQSYIXQSHSP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCN2C=C(C=N2)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Reagents

- Starting materials : 1H-pyrazol-4-amine or its N-unsubstituted analogs.

- Alkylating agent : 2-cyclopropylethyl bromide or chloride.

- Base : Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) to deprotonate the pyrazole nitrogen and facilitate nucleophilic substitution.

- Solvent : Polar aprotic solvents such as acetonitrile (CH3CN) or dimethylformamide (DMF).

- Temperature : Reflux conditions (typically 60–80 °C) for 24–48 hours to ensure complete alkylation.

Mechanism

The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the 2-cyclopropylethyl halide, displacing the halide ion and forming the N-alkylated pyrazole. The amino group at the 4-position remains intact or is introduced in a subsequent step if initially protected.

Outcome and Purification

- The reaction often yields a mixture of isomers if multiple alkylation sites are possible, but in the case of 1-substitution, the product is typically regioselective.

- Purification is achieved by chromatographic separation, typically silica gel column chromatography.

- The product is isolated as the free amine or converted into a salt form (e.g., dihydrochloride) for stability and characterization.

Alternative Approach: Alkylation via Cyanomethyl Derivatives and Reduction

Synthesis of Cyanomethyl Pyrazole Intermediates

- Alkylation of 1H-pyrazol-4-amine or pyrazolo derivatives with chloroacetonitrile under basic conditions (Cs2CO3 in acetonitrile) produces 1-(cyanomethyl)-pyrazole intermediates.

- This step can lead to mixtures of 1- and 2-substituted isomers, which are separated chromatographically.

Reduction of Nitrile to Aminoethyl Group

- The nitrile group is reduced to the corresponding primary amine using reducing agents.

- Various reducing agents have been studied with yields summarized as follows (data adapted from related pyrazolopyrazole derivatives, which are structurally analogous):

| Reducing Agent | Conditions | Yield of 2-aminoethyl derivative (%) |

|---|---|---|

| Hydrogen gas (H2) / Raney Nickel | 40 °C, 20 atm, 24 h | 24.2 |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether, room temp | 42.8 |

| Sodium borohydride (NaBH4) / CoCl2·6H2O | Methanol, reflux | 78.6 |

| Borane-dimethyl sulfide complex (BH3·S(CH3)2) | Tetrahydrofuran (THF), reflux | >90 (best yield) |

- The borane-dimethyl sulfide complex is the most efficient reducing agent, providing high yields and reproducible results.

Advantages

- This method allows the introduction of the aminoethyl substituent with high regioselectivity after chromatographic separation of isomers.

- The use of cyanomethyl intermediates provides a versatile platform for further functionalization.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation with 2-cyclopropylethyl halide | 2-cyclopropylethyl bromide, Cs2CO3, CH3CN, reflux | Straightforward, regioselective | Requires availability of alkyl halide; possible side reactions |

| Alkylation with chloroacetonitrile + Reduction | Chloroacetonitrile, Cs2CO3, acetonitrile; BH3·S(CH3)2, THF | High yields, versatile intermediates | Multi-step, requires chromatographic separation of isomers |

Research Findings and Analytical Data

- The structure of synthesized 1-(2-cyclopropylethyl)-1H-pyrazol-4-amine is confirmed by ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy, consistent with literature data on related pyrazole derivatives.

- Elemental analysis supports the purity and composition of the final compounds.

- Chromatographic techniques (TLC, HPLC) are essential for isolating isomerically pure products.

- The described synthetic routes have been successfully applied to a series of related pyrazole derivatives, demonstrating reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclopropylethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of pyrazole N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce any double bonds or functional groups present.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides, sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Pyrazole N-oxides

Reduction: Reduced pyrazole derivatives

Substitution: N-alkyl or N-acyl pyrazole derivatives

Scientific Research Applications

1-(2-cyclopropylethyl)-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: The compound can be used in studies to understand its biological activity and potential as a therapeutic agent.

Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropylethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The structural diversity of pyrazole-4-amine analogs primarily arises from variations in the N1 substituent and additional ring modifications. Key comparisons include:

Alkyl-Substituted Pyrazol-4-amines

- 1-Methyl-1H-pyrazol-4-amine (C₄H₇N₃, MW: 97.12):

Simplicity in structure with a methyl group confers lower molecular weight and higher solubility in polar solvents compared to bulkier analogs. Lacks the steric and electronic effects of cyclopropane . - 1-Ethyl-1H-pyrazol-4-amine (C₅H₉N₃, MW: 111.15): The ethyl group increases hydrophobicity relative to methyl but lacks the rigidity of cyclopropylethyl. No reported melting point, suggesting lower crystallinity .

- The rigid structure may reduce rotational freedom, favoring specific binding conformations .

Aromatic and Heterocyclic Derivatives

- Melting point: 104–107°C, indicating higher crystallinity than alkylated analogs .

Bulky Cyclic Substituents

- 1-Cyclopentyl-1H-pyrazol-4-amine (C₈H₁₃N₃, MW: 151.21):

The cyclopentyl group provides greater steric bulk than cyclopropylethyl, which may hinder access to sterically sensitive active sites in enzymes or receptors . - 1-(Oxan-4-yl)-1H-pyrazol-4-amine (C₈H₁₃N₃O, MW: 179.21):

The tetrahydropyran group introduces oxygen-based hydrogen bonding capacity, altering solubility and pharmacokinetic profiles compared to purely hydrocarbon substituents .

Comparative Data Table

Research Findings and Trends

- Cyclopropane Advantage : The strained cyclopropylethyl group in 1-(2-cyclopropylethyl)-1H-pyrazol-4-amine offers a unique combination of rigidity and moderate hydrophobicity, making it advantageous in drug design for targeting hydrophobic binding pockets .

- Synthetic Challenges : Bulky substituents (e.g., cyclopentyl) often require specialized catalysts (e.g., copper, palladium) for efficient coupling, whereas smaller alkyl groups (ethyl, methyl) are more straightforward to introduce .

- Thermal Stability : Derivatives with aromatic or heterocyclic substituents (e.g., pyridinyl) exhibit higher melting points, suggesting enhanced crystallinity and stability under storage .

Biological Activity

1-(2-Cyclopropylethyl)-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits a range of biological effects, making it a candidate for further research in drug development and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C8H12N4

- Molecular Weight : 164.21 g/mol

- IUPAC Name : 1-(2-cyclopropylethyl)-1H-pyrazol-4-amine

- Canonical SMILES : CC1=NN(C=C1)C(C2CC2)N

The biological activity of 1-(2-cyclopropylethyl)-1H-pyrazol-4-amine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound has been shown to act as a ligand, potentially modulating the activity of these targets, which may lead to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(2-cyclopropylethyl)-1H-pyrazol-4-amine. It has been reported that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related pyrazole compound demonstrated sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with a GI50 range from 0.127 to 0.560 μM .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is of particular interest. For example, pyrazole derivatives have been investigated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibitors of CDKs have shown promise in cancer therapy due to their role in controlling cell proliferation .

Study on Antiproliferative Effects

A study focused on the synthesis and evaluation of pyrazole derivatives noted that certain compounds exhibited potent CDK2 inhibitory activity, with IC50 values as low as 0.005 µM. These findings suggest that structural modifications in pyrazole derivatives can significantly enhance their biological activity against cancer cells .

Mechanistic Insights

In mechanistic studies involving ovarian cancer cells, it was observed that the most potent pyrazole derivatives could reduce the phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the S and G2/M phases and subsequent induction of apoptosis . This highlights the potential of 1-(2-cyclopropylethyl)-1H-pyrazol-4-amine in targeted cancer therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 1-(2-Cyclopropylethyl)-1H-pyrazol-4-amine | C8H12N4 | TBD | Potential anticancer agent |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | C10H10N6 | 0.005 | CDK2 inhibitor |

| Pyrazole derivative X | C9H10N4 | TBD | Antiproliferative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.